molecular formula C10H18N2O4 B14509323 acetic acid;2-ethyl-5-methyl-1H-imidazole CAS No. 62695-42-5

acetic acid;2-ethyl-5-methyl-1H-imidazole

Cat. No.: B14509323
CAS No.: 62695-42-5
M. Wt: 230.26 g/mol
InChI Key: CWJGWULLAREBSU-UHFFFAOYSA-N
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Description

Acetic acid;2-ethyl-5-methyl-1H-imidazole is a compound that combines the properties of acetic acid and a substituted imidazole Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method allows for the formation of the imidazole ring with specific substitutions at the 2 and 5 positions. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-ethyl-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles like halides or amines. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-imidazole derivatives, while reduction can produce amine-substituted imidazoles.

Scientific Research Applications

Acetic acid;2-ethyl-5-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2-ethyl-5-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. This coordination can inhibit or activate enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Similar in structure but lacks the ethyl and acetic acid substitutions.

    1-Methylimidazole: Another imidazole derivative with a methyl group at the 1 position.

    5-Nitroimidazole: Contains a nitro group, making it more reactive in certain chemical reactions.

Uniqueness

Acetic acid;2-ethyl-5-methyl-1H-imidazole is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the acetic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

62695-42-5

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

acetic acid;2-ethyl-5-methyl-1H-imidazole

InChI

InChI=1S/C6H10N2.2C2H4O2/c1-3-6-7-4-5(2)8-6;2*1-2(3)4/h4H,3H2,1-2H3,(H,7,8);2*1H3,(H,3,4)

InChI Key

CWJGWULLAREBSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)C.CC(=O)O.CC(=O)O

Origin of Product

United States

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